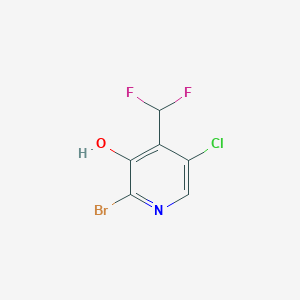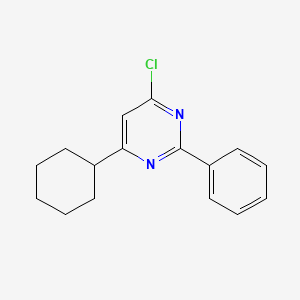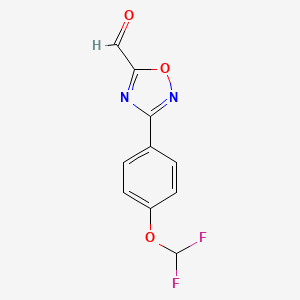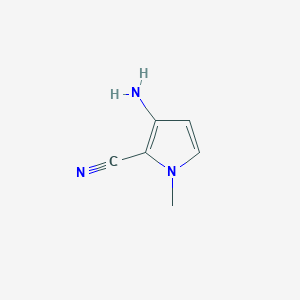
(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including (5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for benzofuran derivatives may involve microwave-assisted synthesis, which has been shown to be effective in producing high yields of complex benzofuran compounds . This method is advantageous due to its efficiency and ability to minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: Substitution reactions can occur at the methoxy group or the benzofuran ring, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various acids and bases for cyclization and substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzofuran carboxylic acids, while substitution reactions can produce various halogenated benzofuran derivatives .
Applications De Recherche Scientifique
(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This action is mediated through the modulation of impulse propagation and transmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- 8-Methoxypsoralen
- Angelicin
Uniqueness
(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol is unique due to its specific methoxy and methanol functional groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(5-methoxy-2,3-dihydro-1-benzofuran-6-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-7-2-3-13-10(7)5-8(9)6-11/h4-5,11H,2-3,6H2,1H3 |
Clé InChI |
OFPNLNYCSZTWRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785042.png)
![[1,4'-Bipiperidin]-4-one](/img/structure/B11785046.png)





![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)

